![molecular formula C13H23NO4 B6325946 (1S,3R)-Methyl 3-(t-butoxycarbonylamino)cyclohexanecarboxylate CAS No. 1702381-37-0](/img/structure/B6325946.png)
(1S,3R)-Methyl 3-(t-butoxycarbonylamino)cyclohexanecarboxylate
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Overview
Description
“(1S,3R)-Methyl 3-(t-butoxycarbonylamino)cyclohexanecarboxylate” is a chemical compound. It is a type of tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in organic synthesis, particularly in the synthesis of dipeptides .
Synthesis Analysis
The synthesis of this compound involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs are then used as the starting materials in dipeptide synthesis .Chemical Reactions Analysis
In terms of chemical reactions, the compound is used in dipeptide synthesis. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide is found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .Scientific Research Applications
Factor Xa Inhibitors
Researchers utilize this compound for the preparation of key intermediates in the synthesis of Factor Xa inhibitors . These inhibitors are significant in developing anticoagulant drugs, which are used to prevent blood clots in diseases like deep vein thrombosis and pulmonary embolism.
Mechanism of Action
Target of Action
The compound “(1S,3R)-methyl 3-(tert-butoxycarbonylamino)cyclohexanecarboxylate” is a tert-butyloxycarbonyl-protected amino acid derivative . The primary targets of this compound are likely to be enzymes or receptors that interact with amino acids or their derivatives.
Mode of Action
The compound acts as a building block in peptide synthesis . The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino group during peptide synthesis . This protection prevents unwanted side reactions, allowing for more selective and efficient peptide bond formation .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . The Boc group is removed under acidic conditions after the peptide bond formation, yielding the desired peptide product . The exact biochemical pathways affected by this compound would depend on the specific peptide being synthesized .
Pharmacokinetics
As a synthetic intermediate, it is primarily used in laboratory settings for peptide synthesis .
Result of Action
The primary result of the action of this compound is the formation of peptide bonds in a controlled and efficient manner . The use of this compound allows for the synthesis of peptides with a high degree of selectivity and yield .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the solubility of the compound in various solvents can affect its reactivity and the efficiency of the peptide synthesis . The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
properties
IUPAC Name |
methyl (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEPCDOPYIWFOH-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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